molecular formula C21H20N2O5S B2875497 METHYL 6-METHOXY-4-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE CAS No. 1358124-30-7

METHYL 6-METHOXY-4-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE

Cat. No.: B2875497
CAS No.: 1358124-30-7
M. Wt: 412.46
InChI Key: VPHYFCYEKDYAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 6-METHOXY-4-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE is a quinoline derivative featuring a methoxy group at position 6, a methyl ester at position 2, and a complex substituent at position 4: a methoxy-linked carbamoyl group attached to a 3-(methylsulfanyl)phenyl moiety. This structure combines electron-donating (methoxy) and electron-withdrawing (carboxylate ester) groups, alongside a sulfur-containing aromatic system, which may enhance interactions with biological targets such as P-glycoprotein (P-gp) .

Properties

IUPAC Name

methyl 6-methoxy-4-[2-(3-methylsulfanylanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-26-14-7-8-17-16(10-14)19(11-18(23-17)21(25)27-2)28-12-20(24)22-13-5-4-6-15(9-13)29-3/h4-11H,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHYFCYEKDYAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)SC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-METHOXY-4-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE typically involves a multi-step process. One common method includes the cyclization of aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds. This reaction is metal-free and achieves a C-C bond cleavage of 1,3-dicarbonyl compounds for use as a C1 synthon .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-METHOXY-4-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, indoles, quinoxalines, and 3,4-dihydroisoquinolines .

Scientific Research Applications

    Chemistry: As a building block for synthesizing complex heterocyclic compounds.

    Biology: Potential use in studying enzyme interactions and cellular pathways.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Possible applications in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Key Observations:

  • Steric Considerations : The carbamoyl methoxy chain at position 4 may increase steric bulk, influencing pharmacokinetic properties like membrane permeability .

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